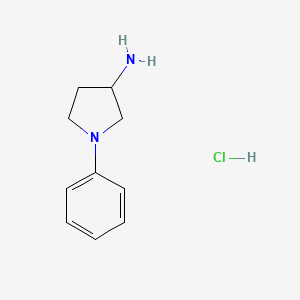
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile is an organic compound with a complex structure It features an amino group, a chloropropoxy group, a methoxyethoxy group, and a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable benzonitrile derivative.
Substitution Reaction: The benzonitrile derivative undergoes a nucleophilic substitution reaction with 3-chloropropanol to introduce the chloropropoxy group.
Etherification: The intermediate product is then subjected to an etherification reaction with 2-methoxyethanol to introduce the methoxyethoxy group.
Amination: Finally, the compound undergoes an amination reaction to introduce the amino group at the desired position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction of the nitrile group results in primary amines.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound may be utilized in the development of novel materials with specific properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential biological activities.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.
Receptor Interaction: It may interact with cell surface receptors, triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(3-chloropropoxy)benzonitrile: Lacks the methoxyethoxy group.
2-Amino-5-(2-methoxyethoxy)benzonitrile: Lacks the chloropropoxy group.
4-(3-Chloropropoxy)-5-(2-methoxyethoxy)benzonitrile: Lacks the amino group.
Uniqueness
2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile is unique due to the presence of all three functional groups (amino, chloropropoxy, and methoxyethoxy) on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17ClN2O3 |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
2-amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile |
InChI |
InChI=1S/C13H17ClN2O3/c1-17-5-6-19-12-7-10(9-15)11(16)8-13(12)18-4-2-3-14/h7-8H,2-6,16H2,1H3 |
Clé InChI |
CTBMVAXKKVNKJD-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C(=C1)C#N)N)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


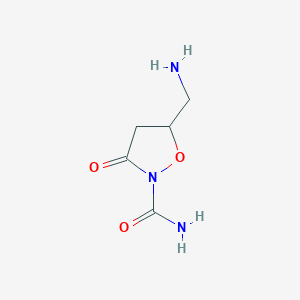

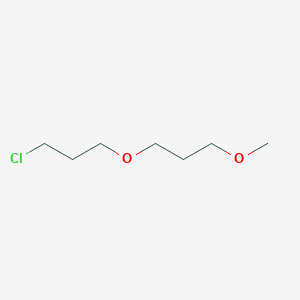
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
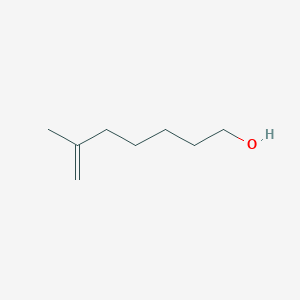

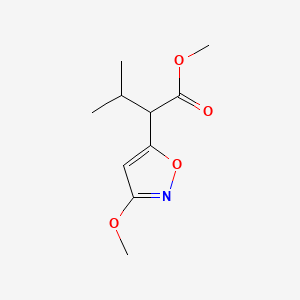

![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)

![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)
